molecular formula C15H13N3 B7464757 2-(Benzylamino)quinazoline

2-(Benzylamino)quinazoline

Cat. No. B7464757
M. Wt: 235.28 g/mol
InChI Key: RYFHPXQYAXHWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)quinazoline, also known as BAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the quinazoline family and has a benzylamino group attached to its structure. The synthesis of BAQ is relatively simple, and it has been shown to have several biological activities, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)quinazoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation. 2-(Benzylamino)quinazoline has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(Benzylamino)quinazoline has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, 2-(Benzylamino)quinazoline has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which could be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-(Benzylamino)quinazoline has several advantages as a research tool. It is relatively easy to synthesize, and its biological activities make it a promising candidate for various research applications. However, there are also limitations to its use. 2-(Benzylamino)quinazoline is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research involving 2-(Benzylamino)quinazoline. One area of research could be to further investigate its anticancer activity and potential use in cancer therapy. Additionally, research could focus on the development of more water-soluble derivatives of 2-(Benzylamino)quinazoline to make it easier to work with in experiments. Finally, further studies could be conducted to better understand the mechanism of action of 2-(Benzylamino)quinazoline and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-(Benzylamino)quinazoline involves the reaction of 2-chloroquinazoline with benzylamine in the presence of a base catalyst. This reaction leads to the formation of 2-(Benzylamino)quinazoline with a yield of approximately 70%. The synthesis process is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

2-(Benzylamino)quinazoline has been shown to have several biological activities, making it a promising candidate for various scientific research applications. One of the most significant areas of research for 2-(Benzylamino)quinazoline is its potential as an anticancer agent. Studies have shown that 2-(Benzylamino)quinazoline inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-benzylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-17-11-13-8-4-5-9-14(13)18-15/h1-9,11H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFHPXQYAXHWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylquinazolin-2-amine

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